Scientific Field: Medicinal Chemistry
Application Summary: The ketone derivative nature of the compound suggests its use as a building block in organic synthesis, particularly in the development of pharmaceutical drugs.
Methods of Application: The compound’s aminopyridine group is leveraged in synthetic pathways to create new molecules with potential biological activity.
Scientific Field: Neuropharmacology
Application Summary: This compound has been used in the synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists, which are relevant for treating and preventing migraines.
Methods of Application: Synthetic routes were developed to create derivatives that act on the 5-HT1F receptor, a target for migraine treatment.
Results: The synthesized agonists showed promising results in preclinical models, indicating their potential efficacy in migraine therapy .
Scientific Field: Neurology and Pharmacology
Application Summary: This compound is used in the development of therapeutics for migraines, specifically as a precursor in synthesizing 5-HT1F agonists.
Methods of Application: The compound serves as a key intermediate in the chemical synthesis of pyridinoylpiperidine derivatives, which are explored for their efficacy as 5-HT1F receptor agonists .
Results: The synthesized derivatives have shown potential in preclinical studies, indicating their effectiveness in treating and preventing migraines .
Scientific Field: Organic Chemistry and Drug Development
Application Summary: Due to its ketone derivative nature, the compound is a valuable building block in organic synthesis, particularly in the creation of new pharmaceuticals.
Methods of Application: Its aminopyridine group is instrumental in constructing complex molecules, suggesting its role in targeting specific biological pathways for drug development .
The compound (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a synthetic organic molecule characterized by its unique structural features, which include a pyridine ring and a piperidine moiety. The presence of an amine group on the pyridine ring and a ketone functional group plays a significant role in its chemical reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug development.
These reactions are facilitated by various catalysts, including acids or bases, depending on the specific reaction conditions employed
Research indicates that compounds similar to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone exhibit various biological activities, including: In vitro assays are commonly used to evaluate these biological activities, focusing on mechanisms such as cell viability and apoptosis pathways .
Several synthetic routes can be employed to produce (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, including:
These methods allow for the generation of various derivatives that may possess improved biological activities
The potential applications of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone span several fields: The versatility of this compound makes it a valuable candidate in drug discovery initiatives aimed at addressing unmet medical needs .
Interaction studies focus on understanding how (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone interacts with biological macromolecules:
These studies are crucial for determining the therapeutic potential and safety profile of the compound .
Several compounds share structural characteristics with (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Aminonicotinamide | Pyridine ring, amine group | Antiviral, anticancer |
1-(Pyridin-2-yl)piperidin-4-one | Piperidine moiety, ketone functional group | Antimicrobial, analgesic |
(5-Amino-pyridin-3-yl)(piperidin-4-yl)methanone | Similar structure with different substitution | Potentially neuroprotective |
These compounds highlight the diversity within this chemical class while underscoring the unique properties imparted by specific substitutions on the pyridine and piperidine rings. The distinct combination of functionalities in (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone may confer unique biological activities not present in its analogs .
The compound was first documented in PubChem (CID 11401723) on October 26, 2006, though its synthetic origins likely predate this entry. Early synthetic routes involved coupling 6-aminopyridine derivatives with 1-methylpiperidine intermediates under ketone-forming conditions. A notable advancement occurred in 2020 with the publication of a patent (WO2021001350A1) detailing an optimized synthesis method using $$ \text{N}-(6\text{-bromo-pyridin-2-yl})-2,2\text{-dimethyl-propionamide} $$ and 1-methylpiperidine-4-carboxylic acid amide intermediates. This method improved yield and purity by employing organolithium reagents and controlled reaction conditions, underscoring the compound’s growing importance in medicinal chemistry.
The compound exemplifies the strategic fusion of pyridine and piperidine rings, two nitrogen-containing heterocycles with distinct electronic and steric profiles:
The ketone bridge between these moieties introduces a planar carbonyl group, enhancing intermolecular interactions such as hydrogen bonding and π-stacking. This structural hybridity enables tunable physicochemical properties, making the compound a versatile scaffold in drug design. For instance, its aminopyridine group can participate in hydrogen bonding with biological targets, while the methylpiperidine moiety improves solubility and membrane permeability.
Pyridine-piperidine hybrids are a subclass of bicyclic amines with applications ranging from catalysis to therapeutics. (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone occupies a unique niche due to its unsymmetrical substitution pattern:
Comparative studies highlight its role as a precursor to neuroactive and antimicrobial agents. For example, it serves as an intermediate in synthesizing lasmiditan analogues, a class of serotonin receptor agonists.
The compound (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone exhibits a well-defined set of physical properties and constants that are essential for its characterization and handling. This organic compound presents as a white solid or powder under standard conditions and possesses a molecular weight of 219.28 g/mol with the molecular formula C₁₂H₁₇N₃O [1]. The compound is registered under CAS Number 613678-03-8 and maintains an exact mass of 219.137162174 Da [1].
The density of this compound has been determined to be 1.2 ± 0.1 g/cm³ [2], which is consistent with organic compounds containing nitrogen heterocycles. The compound exhibits a predicted boiling point of 385.1 ± 42.0 °C at 760 mmHg [2] [3], indicating thermal stability under normal processing conditions. The flash point has been calculated as 186.7 ± 27.9 °C [2], providing important safety parameters for handling and storage procedures.
The vapor pressure of the compound is extremely low at 0.0 ± 0.9 mmHg at 25°C [2], suggesting minimal volatility under ambient conditions. The refractive index has been reported as 1.581 [2], which is valuable for optical identification and purity assessment methods.
Property | Value | Reference |
---|---|---|
Molecular Weight | 219.28 g/mol | PubChem [1] |
Molecular Formula | C₁₂H₁₇N₃O | PubChem [1] |
Exact Mass | 219.137162174 Da | PubChem [1] |
Density | 1.2 ± 0.1 g/cm³ | ChemSrc [2] |
Boiling Point | 385.1 ± 42.0 °C at 760 mmHg | ChemSrc [2] |
Flash Point | 186.7 ± 27.9 °C | ChemSrc [2] |
Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | ChemSrc [2] |
Refractive Index | 1.581 | ChemSrc [2] |
Heavy Atom Count | 16 | PubChem [1] |
Formal Charge | 0 | PubChem [1] |
Complexity | 249 | PubChem [1] |
The spectroscopic characterization of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment capabilities. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with both ¹H NMR and ¹³C NMR data available that confirm the molecular structure [4] [5]. The NMR analysis is typically conducted in deuterated solvents including D₂O, DMSO-d₆, and CDCl₃ [5], providing flexibility for various analytical requirements.
Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The amino group located at the 6-position of the pyridine ring exhibits typical N-H stretching vibrations in the region of 3300-3500 cm⁻¹, while the carbonyl group of the methanone moiety displays a strong absorption band around 1650-1700 cm⁻¹. These spectroscopic features are crucial for functional group identification and structural verification.
Mass spectrometry analysis confirms the molecular weight with the molecular ion peak appearing at m/z 219.28, corresponding to the protonated molecular ion [M+H]⁺. The fragmentation pattern provides additional structural information, with characteristic loss of the piperidine moiety and pyridine substituents being observed under standard ionization conditions.
Analytical Method | Key Parameters | Typical Conditions | Applications |
---|---|---|---|
¹H NMR | Structure confirmation | D₂O, DMSO-d₆, CDCl₃ | Structure confirmation, purity assessment [4] [5] |
¹³C NMR | Carbon framework elucidation | D₂O, DMSO-d₆, CDCl₃ | Structural verification [4] [5] |
IR Spectroscopy | N-H (3300-3500 cm⁻¹), C=O (1650-1700 cm⁻¹) | KBr pellets, ATR | Functional group identification |
Mass Spectrometry | Molecular ion m/z 219.28 | ESI, APCI ionization | Molecular weight confirmation |
HPLC | Retention time dependent on conditions | C18 columns, acetonitrile/water | Purity analysis, stability studies [6] |
UV-Vis | Detection at 246 nm | Aqueous/organic systems | Analytical method development [6] |
The solubility profile of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone demonstrates its amphiphilic character, with selective solubility in polar organic solvents while maintaining limited aqueous solubility. The compound exhibits good solubility in methanol and DMSO [7], making these solvents suitable for analytical applications and formulation development. The limited water solubility [7] is consistent with the compound's moderate lipophilicity and structural characteristics.
The partition coefficient values provide insight into the compound's distribution behavior between aqueous and organic phases. The LogP (octanol/water) value of 1.70740 [8] indicates moderate lipophilicity, while the XLogP3-AA value of 1.0 [1] suggests favorable drug-like properties. These values fall within the optimal range for oral bioavailability according to Lipinski's rule of five.
The topological polar surface area (PSA) of 59.2 Ų [1] contributes to the compound's membrane permeability characteristics and is predictive of its absorption properties. The compound possesses one hydrogen bond donor and four hydrogen bond acceptors [1], which influences its interaction with biological membranes and receptor binding sites.
Parameter | Value | Method/Reference | Significance |
---|---|---|---|
LogP (octanol/water) | 1.70740 | Computational [8] | Membrane permeability prediction |
LogP (XLogP3-AA) | 1.0 | Computational [1] | Drug-like properties assessment |
Polar Surface Area | 59.2 Ų | Computational [1] | Bioavailability prediction |
Water Solubility | Limited | Experimental [7] | Formulation considerations |
Methanol Solubility | Soluble | Experimental [7] | Analytical solvent selection |
DMSO Solubility | Soluble | Experimental [7] | Analytical solvent selection |
Hydrogen Bond Donors | 1 | Computational [1] | Receptor binding potential |
Hydrogen Bond Acceptors | 4 | Computational [1] | Receptor binding potential |
Rotatable Bond Count | 2 | Computational [1] | Conformational flexibility |
The thermal properties of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone indicate substantial thermal stability under normal handling and processing conditions. The compound exhibits a predicted boiling point of 385.1 ± 42.0 °C at 760 mmHg [2], demonstrating high thermal stability that is advantageous for synthetic processing and purification procedures. The flash point of 186.7 ± 27.9 °C [2] provides important safety parameters for industrial handling and establishes appropriate temperature limits for processing operations.
The compound demonstrates stability under normal storage conditions when maintained in appropriate environments. Storage recommendations typically specify ambient to refrigerated temperatures, with protection from moisture and light being essential for maintaining long-term stability. The extremely low vapor pressure of 0.0 ± 0.9 mmHg at 25°C [2] indicates minimal volatility, reducing concerns about loss during storage and handling procedures.
Stability studies have demonstrated that the compound remains stable in solution when dissolved in DMSO and methanol [7], making these solvents suitable for analytical applications and intermediate storage. The compound shows stability in air under dry conditions, although protection from light is recommended to prevent potential photodegradation reactions.
Property | Value/Range | Method/Conditions | Significance |
---|---|---|---|
Boiling Point | 385.1 ± 42.0 °C at 760 mmHg | Predicted (computational) [2] | Process development parameters |
Flash Point | 186.7 ± 27.9 °C | Predicted (computational) [2] | Safety handling requirements |
Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | Predicted (computational) [2] | Volatility assessment |
Storage Temperature | Ambient to refrigerated | Supplier recommendations | Storage cost optimization |
Thermal Stability | Stable under normal conditions | Observed under standard storage | Shelf life determination |
Solution Stability | Stable in DMSO/methanol | Observed in analytical methods [7] | Analytical method stability |
Air Stability | Stable in dry conditions | Observed during storage | Packaging requirements |
Light Stability | Requires protection from light | Inferred from storage requirements | Storage environment design |